3-Amino-1-cyclohexylpiperidin-2-one
Overview
Description
3-Amino-1-cyclohexylpiperidin-2-one is a chemical compound with the CAS Number: 1343448-63-4. It has a molecular weight of 196.29 and its IUPAC name is 3-amino-1-cyclohexyl-2-piperidinone .
Molecular Structure Analysis
The molecular formula of 3-Amino-1-cyclohexylpiperidin-2-one is C11H20N2O . The InChI code is 1S/C11H20N2O/c12-10-7-4-8-13 (11 (10)14)9-5-2-1-3-6-9/h9-10H,1-8,12H2 .Physical And Chemical Properties Analysis
3-Amino-1-cyclohexylpiperidin-2-one is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Aromatase Inhibitory Activity
"3-Amino-1-cyclohexylpiperidin-2-one" derivatives have been synthesized and tested for their in vitro inhibition of human placental aromatase, a key enzyme in the biosynthesis of estrogens from androgens. These compounds displayed significant enzyme inhibitory activity, with certain derivatives showing more potent effects than clinically effective agents. This suggests potential applications in endocrine therapy for hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Vesicular Acetylcholine Transport Blocker
Studies on derivatives related to "3-Amino-1-cyclohexylpiperidin-2-one" have identified compounds like 2-(4-phenylpiperidino)cyclohexanol as noncompetitive and potent inhibitors of high-affinity acetylcholine transport into cholinergic vesicles. This finding points to applications in investigating cholinergic transmission and potentially in the development of drugs affecting cholinergic systems (Marien et al., 1987).
Drug Discovery against SARS-CoV-2
Research into medicinal plant libraries for compounds effective against SARS-CoV-2 identified derivatives structurally related to "3-Amino-1-cyclohexylpiperidin-2-one" as potential lead molecules. These studies leverage the compound's structural features for drug development aimed at combating COVID-19, focusing on the inhibition of the 3CLpro enzyme crucial for the virus's life cycle (Qamar et al., 2020).
Carbamoylation in Nitrosoureas
The carbamoylation process, involving "3-Amino-1-cyclohexylpiperidin-2-one" derivatives, has been studied in the context of amino acids, peptides, and proteins. This research has implications for understanding the molecular mechanisms underlying the physiological effects of nitrosoureas, which are used in chemotherapy (Wheeler et al., 1975).
Synthesis of Piperidine Derivatives
A novel one-pot synthesis method for 3-azidopiperidines and 3-aminopiperidines has been developed, utilizing intramolecular cyclization of unsaturated amines. This methodology facilitates the preparation of piperidine-containing structures for pharmaceutical and biological studies, showcasing the versatility of "3-Amino-1-cyclohexylpiperidin-2-one" derivatives in synthetic chemistry (Ortiz et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-amino-1-cyclohexylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h9-10H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFPMJJSKRRNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-cyclohexylpiperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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